1-Heptyl-2-methylbenzene

Description

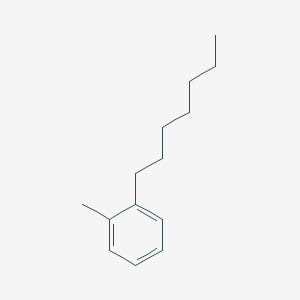

1-Heptyl-2-methylbenzene is an alkyl-substituted aromatic compound characterized by a benzene ring with a methyl group at position 2 and a linear heptyl (C₇H₁₅) chain at position 1. This structure imparts unique physicochemical properties, including hydrophobicity, thermal stability, and reactivity patterns influenced by the electron-donating effects of the alkyl substituents.

Properties

CAS No. |

86316-74-7 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1-heptyl-2-methylbenzene |

InChI |

InChI=1S/C14H22/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-7,11H2,1-2H3 |

InChI Key |

YGDQXQVHCOFEEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene (methylbenzene) with 1-bromoheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for maximum yield and efficiency, often involving continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring, although this is less common.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) for bromination and nitration, respectively.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

1-Heptyl-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Heptyl-2-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The benzene ring’s electron-rich nature facilitates these reactions, allowing for the introduction of various substituents. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Key Observations :

- Chain Length : Increasing alkyl chain length (e.g., hexyl → heptyl) elevates boiling points due to enhanced van der Waals interactions. A 14-carbon chain (heptyl + methylbenzene) would exhibit ~20–30°C higher boiling points than C₆ analogs .

- Branching : Branched substituents (e.g., 2-methylpropyl) reduce boiling points compared to linear chains. For example, 1-methyl-2-(2-methylpropyl)benzene boils at 74–53°C under reduced pressure, contrasting sharply with linear derivatives .

- Unsaturation : Allyl-substituted derivatives (e.g., 1-allyl-2-methylbenzene) exhibit lower molecular weights and boiling points due to reduced molecular symmetry and weaker intermolecular forces .

Spectroscopic and Reactivity Profiles

Nuclear Magnetic Resonance (NMR)

- 1-Methyl-2-(2-methylpropyl)benzene : Aromatic protons resonate at δ 7.07–7.12 ppm (¹H NMR), with alkyl protons at δ 0.92–2.47 ppm. The methyl group at position 2 causes deshielding of adjacent protons .

- 1-Allyl-2-methylbenzene : Allylic protons (CH₂CHCH₂) appear as multiplet signals between δ 5.0–5.5 ppm, while the methyl group at position 2 contributes to distinct splitting patterns in the aromatic region .

Reactivity

- Electrophilic Substitution : The methyl group at position 2 directs electrophiles to the para and meta positions, while long alkyl chains (heptyl/hexyl) stabilize intermediates via hyperconjugation .

- Oxidative Stability : Allyl-substituted derivatives undergo rapid oxidation or polymerization due to the reactive double bond, whereas saturated alkyl chains (heptyl, hexyl) resist oxidation under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.